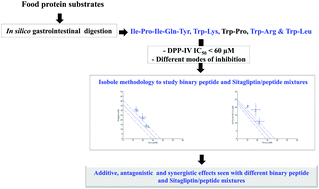Utilisation of the isobole methodology to study dietary peptide–drug and peptide–peptide interactive effects on dipeptidyl peptidase IV (DPP-IV) inhibition†
Food & Function Pub Date: 2014-11-26 DOI: 10.1039/C4FO00883A
Abstract
Inhibition of dipeptidyl peptidase-IV (DPP-IV) is used as a means to regulate post-prandial serum glucose in type 2 diabetics. The effect of drug (Sitagliptin®)/peptide and binary peptide mixtures on DPP-IV inhibition was studied using an isobole approach. Five peptides (Ile-Pro-Ile-Gln-Tyr, Trp-Lys, Trp-Pro, Trp-Arg and Trp-Leu), having DPP-IV half maximum inhibitory concentration values (IC50) < 60 μM and reported to act through different inhibition mechanisms, were investigated. The dose response relationship of Sitagliptin : peptide (1 : 0, 0 : 1, 1 : 852, 1 : 426 and 1 : 1704 on a molar basis) and binary Ile-Pro-Ile-Gln-Tyr : peptide (1 : 0, 0 : 1, 1 : 1, 1 : 2 and 2 : 1 on a molar basis) mixtures for DPP-IV inhibition was characterised. Isobolographic analysis showed, in most instances, an additive effect on DPP-IV inhibition. However, a synergistic effect was observed with two Sitagliptin : Ile-Pro-Ile-Gln-Tyr (1 : 426 and 1 : 852) mixtures and an antagonistic effect was seen with one Sitagliptin : Trp-Pro (1 : 852) mixture, and three binary peptide mixtures (Ile-Pro-Ile-Gln-Tyr : Trp-Lys (1 : 1 and 2 : 1) and Ile-Pro-Ile-Gln-Tyr : Trp-Leu (1 : 2)). The results show that Sitagliptin and food protein-derived peptides can interact, thereby enhancing overall DPP-IV inhibition. Combination of Sitagliptin with food protein-derived peptides may help in reducing drug dosage and possible associated side-effects.


Recommended Literature
- [1] Structure–solid-state CPMAS 13C NMR correlation in palladacycle solvates (pseudo-polymorphs) with a transformation from Z′ = 1 to Z′ = 2†
- [2] Internal and external factors affecting the stability of glycerol monostearate structured emulsions
- [3] Multinuclear zinc bisamidinate catalyzed asymmetric alkylation of α-ketoesters and its unique chemoselectivity†
- [4] Dynamic emission quenching of a novel ruthenium(ii) complex by carbon dioxide in solution
- [5] Strain-induced recognition of molecular and chirality in cholesteric liquid crystal droplets for distance and curvature sensing†
- [6] Two-dimensional copper thio- and seleno-cyanates†
- [7] Nonanebis(peroxoic acid) mediated efficient and selective oxidation of sulfide†
- [8] Immobilized copper-layered nickel ferrite on acid-activated montmorillonite, [(NiFe2O4@Cu)(H+-Mont)], as a superior magnetic nanocatalyst for the green synthesis of xanthene derivatives
- [9] Investigating the effect of UV light pre-treatment on the oxygen activation capacity of Au/TiO2†‡
- [10] Aquatic plant inspired hierarchical artificial leaves for highly efficient photocatalysis†

Journal Name:Food & Function
Research Products
-
CAS no.: 1303-88-4
-
CAS no.: 131525-50-3
-
CAS no.: 138667-25-1









